Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC13708517
Molecular Formula: C14H23BN2O4
Molecular Weight: 294.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23BN2O4 |
|---|---|
| Molecular Weight | 294.16 g/mol |
| IUPAC Name | methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate |
| Standard InChI | InChI=1S/C14H23BN2O4/c1-12(2,11(18)19-7)17-9-10(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-9H,1-7H3 |
| Standard InChI Key | YRXGPNAUFJPKRO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate, reflects its intricate architecture. The core structure consists of:
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A pyrazole ring substituted at the 4-position with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
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A geminal dimethyl group at the 2-position of the pyrazole, linked to a methyl propanoate ester.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters inferred from structural analogs and computational models:
| Property | Value |
|---|---|
| Molecular Weight | 294.16 g/mol |
| Boiling Point | ≈395 °C (estimated via analogy) |
| LogP (Partition Coefficient) | 2.1 ± 0.3 (predicted) |
| Solubility | Soluble in THF, DCM; sparingly in H₂O |
The boronic ester moiety enhances stability under anhydrous conditions, while the ester group contributes to moderate polarity .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis likely follows a multi-step protocol analogous to related boronic esters:
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Pyrazole Functionalization: Halogenation at the 4-position of 1H-pyrazole using N-bromosuccinimide (NBS) or iodine.
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Suzuki-Miyaura Coupling: Reaction of the halogenated pyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic ester .
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Esterification: Introduction of the methyl propanoate group via nucleophilic substitution or Mitsunobu reaction.
A hypothetical reaction scheme is illustrated below:
This pathway aligns with methods used for structurally similar nitrile and alcohol derivatives .
Optimization Challenges
Key challenges include:
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Steric Hindrance: The geminal dimethyl group may slow reaction kinetics during esterification.
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Boron Protection: The pinacol ester requires anhydrous conditions to prevent hydrolysis to the boronic acid.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, the compound serves as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene would yield biaryl derivatives:
Such reactions are pivotal in constructing complex molecules for pharmaceuticals and materials science .
Pharmaceutical Intermediate
The pyrazole ring is a common pharmacophore in drug discovery. While no direct bioactivity data exist for this compound, analogs like 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (CAS 2095779-29-4) have been explored as kinase inhibitors . The ester group in this compound could enhance bioavailability compared to nitrile derivatives.
Future Research Directions
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Synthetic Methodology: Developing one-pot strategies to streamline the synthesis.
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Catalytic Applications: Exploring asymmetric catalysis using chiral pyrazole-boronate complexes.
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Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with pharmacological studies.
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